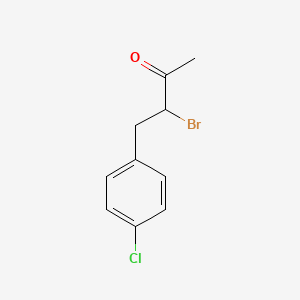

3-Bromo-4-(4-chlorophenyl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(4-chlorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMIBLICDXBBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 4 Chlorophenyl Butan 2 One

Direct Bromination Approaches for Alpha-Halo Ketones

The most conventional method for synthesizing α-bromo ketones is the direct bromination of the corresponding ketone precursor, in this case, 4-(4-chlorophenyl)butan-2-one (B57468). This reaction typically proceeds via an enol or enolate intermediate. mdpi.comlibretexts.org

Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.com The process is catalyzed by acids such as hydrobromic acid (HBr) or acetic acid (AcOH), which facilitate the formation of the enol. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form the enol. This enol then reacts with bromine to yield the α-brominated ketone after deprotonation of the carbonyl oxygen. libretexts.orgmasterorganicchemistry.com

Various brominating agents and catalytic systems have been developed to improve safety, efficiency, and selectivity, moving away from the direct use of highly toxic liquid bromine. lookchem.com Common alternatives include N-Bromosuccinimide (NBS). masterorganicchemistry.comnih.gov

Recent advancements have focused on catalytic systems that are more environmentally benign. For instance, an efficient method for the α-bromination of aryl ketones utilizes a combination of hydrobromic acid and molecular oxygen, catalyzed by copper nitrate (B79036). lookchem.comtandfonline.com This system is notable for its atom economy, with water as the only byproduct. lookchem.comtandfonline.com Another approach involves the use of Oxone® as an oxidant with ammonium (B1175870) bromide, which allows the reaction to proceed at ambient temperatures. researchgate.net

The choice of solvent and catalyst can influence the reaction's outcome. For example, some copper(II) bromide-mediated brominations use methanol (B129727) as a solvent, where the copper salt can act as both a catalyst and the brominating agent. oup.com

| Brominating System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Br₂ in Acetic Acid | Ketone, Br₂, HOAc, often requires heat or MW irradiation. | Classic method, effective but uses hazardous Br₂. | mdpi.comnih.gov |

| N-Bromosuccinimide (NBS) | Ketone, NBS, acid or radical initiator. | Safer alternative to Br₂, versatile. | nih.gov |

| Cu(NO₃)₂ / HBr / O₂ | Aqueous HBr, Cu(NO₃)₂ catalyst, O₂ (air), 70 °C. | Environmentally friendly, high atom economy. | lookchem.comtandfonline.com |

| NH₄Br / Oxone® | Methanol or water solvent, ambient temperature. | Mild conditions, no catalyst required. | researchgate.net |

Meerwein Reaction Conditions for Aryl-Substituted Alpha-Bromo Ketones

A direct and convenient synthesis of 3-Bromo-4-(4-chlorophenyl)butan-2-one is achieved via the Meerwein reaction. researchgate.net This reaction involves the arylation of an unsaturated compound with a diazonium salt, typically catalyzed by a copper salt. researchgate.net In this specific synthesis, methyl vinyl ketone reacts with 4-chlorobenzenediazonium bromide. researchgate.net

The reaction proceeds through a radical mechanism initiated by the reduction of the aryl diazonium salt by a copper(I) catalyst, which generates an aryl radical. This radical then adds to the double bond of the methyl vinyl ketone. The subsequent radical intermediate is then oxidized and incorporates a bromide ion to yield the final 4-aryl-3-bromobutan-2-one product. researchgate.net

The yield and efficiency of the Meerwein arylation are highly dependent on several parameters, including the catalyst, solvent, and temperature. Copper(I) bromide (CuBr) is a commonly used catalyst for this transformation. researchgate.net The reaction is typically carried out in a water-acetone solvent system at a controlled temperature, often kept below 5°C during the addition of the diazonium salt to manage the exothermic nature of the reaction and prevent decomposition of the diazonium salt. researchgate.net The pH of the reaction medium is also a critical factor that can influence the outcome.

The Meerwein reaction is versatile and tolerates a variety of functional groups on the aromatic ring of the diazonium salt. researchgate.net A study on the synthesis of 4-aryl-3-bromobutan-2-ones demonstrated that arenediazonium salts with both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -F, -CF₃, -NO₂) substituents can be successfully employed. researchgate.net

The reaction with 4-chlorobenzenediazonium bromide and methyl vinyl ketone provides this compound in good yield. researchgate.net This highlights the reaction's utility for preparing specifically substituted α-bromo ketones. While the reaction is broadly applicable, limitations can arise with certain substrates. For instance, highly reactive functional groups on the alkene or diazonium salt may lead to side reactions or polymerization. nih.gov

| Substituent on Aryl Ring (R) | Product | Yield (%) | Reference |

|---|---|---|---|

| H | 3-Bromo-4-phenylbutan-2-one | 69 | researchgate.net |

| 4-CH₃ | 3-Bromo-4-(4-methylphenyl)butan-2-one | 75 | researchgate.net |

| 4-Cl | This compound | 73 | researchgate.net |

| 4-F | 3-Bromo-4-(4-fluorophenyl)butan-2-one | 72 | researchgate.net |

| 4-NO₂ | 3-Bromo-4-(4-nitrophenyl)butan-2-one | 65 | researchgate.net |

Alternative Synthetic Pathways for Related Alpha-Bromo Ketone Systems

Beyond direct bromination and Meerwein arylation, other methodologies can be employed to generate α-bromo ketones, offering alternative disconnection strategies for complex targets.

Oxidative strategies provide another route to α-bromo ketones. One such method involves the oxidative hydrolysis of bromoalkenes. nih.govbeilstein-journals.org This transformation can be achieved using hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), which can convert bromoalkenes into the corresponding α-bromo ketones. nih.govbeilstein-journals.org This method is effective for a range of dialkyl bromoalkenes and proceeds via an oxidative transposition of the bromine atom. nih.govbeilstein-journals.org Another approach utilizes o-iodoxybenzoic acid (IBX) in the presence of tetraethylammonium (B1195904) bromide to convert olefins directly into α-bromo ketones. organic-chemistry.org

Ring-opening reactions of strained carbocycles present a powerful method for constructing functionalized acyclic systems. The synthesis of γ-halo-substituted ketones can be accomplished through the oxidative addition of halides to 1-substituted cyclobutanols, initiated by ceric ammonium nitrate (CAN). nih.gov This reaction proceeds via a radical mechanism where the cyclobutanol (B46151) ring opens to form a radical intermediate, which is then trapped by a halide. nih.gov

More specifically, 1-substituted 2-bromocyclobutan-1-ols can undergo thermal ring-opening to produce γ-substituted butyrophenones. researchgate.netlookchem.com The regioselectivity of the ring opening can be influenced by the substituents on the cyclobutanol ring, providing a pathway to ketones with substitution patterns that may be difficult to access through more linear synthetic routes. researchgate.net

Table of Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Compound |

| 4-(4-chlorophenyl)butan-2-one | Precursor for Direct Bromination |

| Methyl vinyl ketone | Reactant in Meerwein Reaction |

| 4-chlorobenzenediazonium bromide | Reactant in Meerwein Reaction |

| Molecular Bromine (Br₂) | Brominating Agent |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| Copper(I) bromide (CuBr) | Catalyst |

| Copper nitrate (Cu(NO₃)₂) | Catalyst |

| Oxone® (Potassium peroxymonosulfate) | Oxidant |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Hypervalent Iodine Reagent |

| o-Iodoxybenzoic acid (IBX) | Oxidant |

| Ceric ammonium nitrate (CAN) | Oxidant |

| 2-bromocyclobutan-1-ol | Precursor in Ring-Opening Reaction |

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiopure this compound requires precise control over the formation of the stereocenter at the α-position (C3) relative to the carbonyl group. This can be achieved by several advanced synthetic strategies, including the use of chiral auxiliaries, asymmetric catalysis, dynamic kinetic resolution, and diastereoselective control.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. uwindsor.ca Evans-type oxazolidinone auxiliaries are particularly effective for controlling stereochemistry in reactions involving enolates. wikipedia.orgsantiago-lab.com

For a substrate like 4-(4-chlorophenyl)butan-2-one, this approach would involve several steps:

Conversion of the corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid, into an N-acyl oxazolidinone. wikipedia.org

Deprotonation of this chiral imide with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazane (B44280) (NaHMDS), to form a stereochemically defined (Z)-enolate. santiago-lab.comwilliams.edu The chiral auxiliary sterically blocks one face of the enolate.

The enolate is then treated with an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The bulky auxiliary directs the approach of the brominating agent to the opposite face, resulting in a highly diastereoselective α-bromination. uwindsor.ca

Finally, the chiral auxiliary is cleaved from the brominated product to yield the enantiopure α-bromo carboxylic acid derivative, which can then be converted to the target ketone.

This method establishes the stereocenter at the α-position with high fidelity, controlled by the configuration of the chosen chiral auxiliary. williams.edu

Table 1: Representative Diastereoselective Alkylations Using Evans Oxazolidinone Auxiliaries (Data based on analogous alkylation reactions)

| N-Acyl Oxazolidinone Substrate | Base | Electrophile | Diastereomeric Ratio (dr) | Reference |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LDA | Benzyl bromide | >99:1 | wikipedia.org |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | NaHMDS | Allyl iodide | 97:3 | williams.edu |

| N-Butyryl-(S)-4-isopropyl-2-oxazolidinone | LDA | Methyl iodide | 99:1 | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product from a prochiral starting material. rsc.orgnih.gov For the direct α-bromination of the precursor ketone, 4-(4-chlorophenyl)butan-2-one, organocatalysis is a prominent strategy.

This method typically involves the reaction of the ketone with a chiral secondary amine catalyst, such as a derivative of proline or a C2-symmetric imidazolidine, to form a chiral enamine intermediate in situ. rsc.orgresearchgate.net This enamine is more nucleophilic than the corresponding enol and exists in a chiral environment dictated by the catalyst. The subsequent reaction with an electrophilic bromine source like NBS leads to the formation of the α-bromo ketone with high enantioselectivity. nih.govrsc.org The catalyst is then regenerated, completing the catalytic cycle.

Key factors for success include the choice of catalyst, solvent, and brominating agent to achieve high yields and enantiomeric excesses (ee). researchgate.net

Table 2: Organocatalytic Asymmetric α-Bromination of Ketones (Data from Jørgensen, K.A. et al., Chem. Commun., 2005) rsc.orgnih.gov

| Ketone Substrate | Catalyst (20 mol%) | Bromine Source | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | (S,S)-2,2-Dimethyl-N,N'-bis(naphthalen-1-ylmethyl)-imidazolidine | NBS | 70 | 84 |

| Cyclopentanone | (S,S)-2,2-Dimethyl-N,N'-bis(naphthalen-1-ylmethyl)-imidazolidine | NBS | 65 | 90 |

| Propiophenone | (S,S)-2,2-Dimethyl-N,N'-bis(naphthalen-1-ylmethyl)-imidazolidine | NBS | 61 | 94 |

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product. This process combines the rapid, in situ racemization of the starting material with a highly enantioselective kinetic resolution step. researchgate.netmdpi.com

For the synthesis of this compound, a DKR strategy could be applied to the racemic α-bromo ketone itself. The process would require two key components:

A catalyst capable of racemizing the stereocenter at the C3 position. Transition metal complexes, particularly those based on ruthenium, are known to catalyze the racemization of α-substituted ketones. mdpi.commdpi.com

An enzyme or chiral reagent that can selectively react with one enantiomer of the racemic mixture. Lipases are commonly used for the enantioselective acylation of one alcohol enantiomer, or ketoreductases for the enantioselective reduction of one ketone enantiomer. mdpi.com

For instance, a ruthenium catalyst could racemize racemic this compound, while a chiral ketoreductase and a hydrogen source (like isopropanol (B130326) or formic acid) selectively reduce the (R)-enantiomer to the corresponding (3R,4S)- or (3R,4R)-bromohydrin, leaving the (S)-bromo ketone unreacted. As the (R)-enantiomer is consumed, the ruthenium catalyst converts the remaining (S)-enantiomer into the (R)-form, allowing for a theoretical yield of 100% of the single diastereomeric alcohol product. researchgate.netmdpi.com

Table 3: Examples of Ru-Catalyzed DKR of Alcohols and Ketones

| Substrate | Racemization Catalyst | Resolution Method | Product | Yield (%) | ee/dr | Reference |

| rac-1-Phenylethanol | Ru complex | Lipase-catalyzed acylation | (R)-1-Phenylethyl acetate | >95 | >99% ee | mdpi.com |

| rac-α-Alkyl-β-ketoaldehyde | (R,R)-Teth-TsDPEN-Ru(II) | Asymmetric Transfer Hydrogenation | anti-1,3-diol | 41-87 | 85:15 dr | mdpi.com |

| rac-β-Aminoketones | Ru Complex | Reductive Acylation | syn-β-Amino acetates | 85-95 | >99% ee | mdpi.com |

Diastereoselective control, also known as substrate control, relies on one or more existing stereocenters within the substrate to direct the stereochemical outcome of a new stereocenter's formation. researchgate.netnih.gov If a chiral precursor to this compound is used, its inherent chirality can influence the α-bromination step.

For example, if the precursor 4-(4-chlorophenyl)butan-2-one already possesses a defined stereocenter (e.g., at the C4 position from a chiral starting material), the formation of its enolate and subsequent reaction with a brominating agent can proceed with diastereoselectivity. The existing stereocenter can create a sterically and electronically biased environment, favoring the approach of the electrophile from one face of the enolate over the other. This principle is governed by models such as Felkin-Anh or chelation control, depending on the substrate and reaction conditions. nih.gov This strategy leads to the formation of one diastereomer of the final product in preference to the other. The level of diastereoselectivity is dependent on the nature of the directing group and the reaction conditions. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Brominated Carbon

The carbon atom bonded to the bromine (C3) is an electrophilic center, susceptible to attack by nucleophiles. The adjacent carbonyl group significantly enhances the reactivity of the C-Br bond towards nucleophilic substitution compared to a typical secondary alkyl bromide. This activation is due to the electron-withdrawing inductive effect of the carbonyl oxygen, which polarizes the C-Br bond.

3-Bromo-4-(4-chlorophenyl)butan-2-one readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. up.ac.za In these reactions, the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step.

Common nucleophiles that participate in these reactions include:

Oxygen Nucleophiles: Hydroxide (B78521) or alkoxide ions can displace the bromide to form α-hydroxy ketones or α-alkoxy ketones, respectively.

Nitrogen Nucleophiles: Amines can react to produce α-amino ketones, which are valuable synthetic intermediates.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for creating α-thio ketones. A particularly important reaction involves the use of thiourea (B124793) or thioamides.

A prominent example of such a reaction is the Hantzsch thiazole (B1198619) synthesis , where an α-bromo ketone reacts with a thioamide or thiourea. nih.govorganic-chemistry.org In the case of this compound, reaction with thiourea would proceed via initial SN2 attack by the sulfur atom, followed by intramolecular cyclization and dehydration to yield a highly functionalized 2-aminothiazole (B372263) derivative. researchgate.net

| Nucleophile (Nu-) | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy ketone | Formation of versatile building blocks. |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH3) | α-Alkoxy ketone | Synthesis of ether derivatives. |

| Amine | Ammonia (NH3), Primary Amines (RNH2) | α-Amino ketone | Precursors for nitrogen-containing heterocycles. |

| Thiourea | Thiourea (SC(NH2)2) | 2-Aminothiazole derivative | Forms a key heterocyclic scaffold (Hantzsch Synthesis). nih.gov |

Under basic conditions, this compound can undergo an intramolecular rearrangement known as the Favorskii rearrangement . wikipedia.org This reaction occurs when a strong base, such as an alkoxide, removes an acidic proton from the α'-carbon (the methyl group at C1). chemistry-reaction.com

The mechanism involves the following steps:

Formation of an enolate at the C1 position by deprotonation with a strong base.

The resulting enolate performs an intramolecular SN2 attack on the C3 carbon, displacing the bromide and forming a strained cyclopropanone (B1606653) intermediate.

The nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.

The three-membered ring opens to form the most stable carbanion intermediate, which is subsequently protonated during workup.

This rearrangement results in the formation of a carboxylic acid derivative (acid, ester, or amide, depending on the nucleophile used) with a rearranged carbon skeleton. nrochemistry.comyoutube.com

The presence of multiple reactive sites in this compound leads to considerations of regioselectivity. A nucleophile can potentially attack the electrophilic C3 carbon (SN2 pathway) or the carbonyl carbon (carbonyl addition), while a base can abstract a proton from the C1 methyl group (Favorskii pathway). The outcome is dependent on the nature of the reagent and reaction conditions. Hard nucleophiles tend to favor addition to the hard carbonyl carbon, while softer nucleophiles often prefer SN2 attack at the softer C3 carbon. Strong, non-nucleophilic bases favor deprotonation and the Favorskii rearrangement.

From a stereochemical perspective, the C3 carbon is a chiral center. When this center undergoes an SN2 reaction, the mechanism proceeds through a backside attack by the nucleophile relative to the leaving group (bromide). pressbooks.pub This results in a predictable and complete inversion of configuration at the C3 carbon, a phenomenon known as Walden inversion. quora.comlibretexts.orglibretexts.orgmasterorganicchemistry.com For example, if the starting material is the (R)-enantiomer, the SN2 product will be the (S)-enantiomer.

Reactions Involving the Ketone Carbonyl Moiety

The carbonyl group in this compound is a key functional group that undergoes its own set of characteristic reactions, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

The polarized carbon-oxygen double bond of the ketone is susceptible to attack by strong nucleophiles, such as hydride reagents and organometallics.

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) deliver a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.comlibretexts.org This addition, followed by protonation of the resulting alkoxide intermediate, reduces the ketone to a secondary alcohol. libretexts.org The product of this reaction is 3-bromo-4-(4-chlorophenyl)butan-2-ol, a bromohydrin. Lithium aluminum hydride (LiAlH₄) can also be used but is a much stronger reducing agent. youtube.com

Reaction with Organometallics: Grignard reagents (R-MgBr) are potent carbon-based nucleophiles that add to the carbonyl carbon to form tertiary alcohols after acidic workup. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Interestingly, the initial alkoxide product formed after Grignard addition can act as an internal nucleophile, attacking the adjacent carbon and displacing the bromide to form an epoxide. youtube.com This subsequent intramolecular SN2 reaction competes with the simple addition pathway.

| Reagent | Reaction Type | Initial Product | Final Product (after workup/rearrangement) |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Reduction | Alkoxide | 3-Bromo-4-(4-chlorophenyl)butan-2-ol (Bromohydrin) |

| Propylmagnesium Bromide (CH3CH2CH2MgBr) | Grignard Addition | Magnesium Alkoxide | Tertiary Alcohol or Epoxide derivative youtube.com |

The carbonyl group can react with nitrogen-based nucleophiles in condensation reactions, typically involving the formation of a C=N double bond with the elimination of water. These reactions are often used to prepare derivatives for characterization or to synthesize heterocyclic structures.

Hydrazone Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. ncert.nic.in This is a standard derivatization for ketones.

Imine (Schiff Base) Formation: Primary amines react with the ketone to form imines, although this equilibrium often requires removal of water to favor the product.

Heterocycle Synthesis: As previously mentioned in the Hantzsch thiazole synthesis, the ketone functionality is crucial. rsc.org After the initial SN2 reaction by the sulfur of thiourea at the brominated carbon, the nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular condensation step, which ultimately leads to the formation of the stable, aromatic thiazole ring after dehydration. nih.gov

These varied reaction pathways highlight the synthetic utility of this compound as a bifunctional building block capable of participating in a wide array of chemical transformations.

Reactivity of the Aryl Halide Substituent

The presence of a chlorine atom on the phenyl ring opens avenues for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex organic molecules by forming new C-C bonds. science.gov For this compound, these reactions occur at the aryl chloride position. Aryl chlorides are typically less reactive than the corresponding bromides or iodides, often necessitating specialized catalysts with bulky, electron-rich ligands to facilitate the initial oxidative addition step. researchgate.net

The Suzuki reaction couples the aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds. libretexts.org

The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene, also catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This method is effective for the arylation of olefins. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Potential Product with this compound |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 3-Bromo-4-(biphenyl-4-yl)butan-2-one |

| Heck Coupling | Styrene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, NaOAc | 3-Bromo-4-(4-styrylphenyl)butan-2-one |

This table presents illustrative examples of potential cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is generally viable only when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the butan-2-one substituent at the para position acts as a moderate electron-withdrawing group. This activation facilitates the attack of a nucleophile on the carbon atom bearing the chlorine. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

| Nucleophile | Typical Conditions | Potential Product |

| Sodium methoxide (NaOCH₃) | Methanol (B129727) (solvent), heat | 3-Bromo-4-(4-methoxyphenyl)butan-2-one |

| Ammonia (NH₃) | High pressure, heat | 4-(4-Aminophenyl)-3-bromobutan-2-one |

| Sodium cyanide (NaCN) | DMSO or DMF (solvent), heat | 4-(4-Cyanophenyl)-3-bromobutan-2-one |

This table illustrates potential SNAr reactions.

Oxidative and Reductive Transformations

The reactivity of the ketone and the adjacent C-Br bond allows for various oxidative and reductive transformations.

The carbonyl group of the ketone can be selectively reduced to a secondary alcohol. The choice of reducing agent is critical to ensure that the aryl chloride and the α-bromo group remain intact. Mild hydride reagents are typically employed for this purpose. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective choice for the chemoselective reduction of ketones in the presence of halides.

| Reagent | Solvent | Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | 3-Bromo-4-(4-chlorophenyl)butan-2-ol |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF | Would likely reduce C-Br and C-Cl bonds as well |

This table shows a selective reduction transformation.

Under strong oxidizing conditions, the molecule can undergo fragmentation. Oxidative cleavage reactions can break carbon-carbon bonds, leading to smaller molecules. For instance, treatment with a potent oxidizing agent like potassium permanganate (B83412) under harsh conditions (heat, extreme pH) could potentially cleave the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon, or cleave the benzyl-carbonyl bond. Such processes can ultimately lead to the formation of carboxylic acids. For example, exhaustive oxidation could potentially yield 4-chlorobenzoic acid as a final product derived from the aromatic portion of the molecule. scielo.br

| Oxidizing Agent | Conditions | Potential Fragmentation Product |

| Potassium permanganate (KMnO₄) | Strong heating, aqueous base | 4-Chlorobenzoic acid |

| Ozonolysis (O₃) followed by oxidative workup | CH₂Cl₂, then H₂O₂ | 4-Chlorophenylacetic acid |

This table outlines potential outcomes of oxidative fragmentation.

Detailed Mechanistic Investigations of Key Reactions

The mechanisms for palladium-catalyzed cross-couplings and nucleophilic aromatic substitution are well-established and provide insight into the reactivity of this compound.

Mechanism of the Suzuki Reaction: The catalytic cycle for the Suzuki reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chlorophenyl ring. This is the rate-limiting step for aryl chlorides and forms a Pd(II) complex.

Transmetalation : The organoboron reagent (activated by a base) transfers its organic group (e.g., a phenyl group) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-stage process distinct from SN1 or SN2 reactions. libretexts.org

Nucleophilic Attack and Formation of Meisenheimer Complex : A nucleophile attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the oxygen atom of the para-ketone group, which provides significant stabilization.

Loss of the Leaving Group : The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled. This step is typically fast and results in the final substituted product. libretexts.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete and unambiguous assignment of the structure of 3-Bromo-4-(4-chlorophenyl)butan-2-one can be achieved.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the methyl, methine, methylene (B1212753), and aromatic protons.

The methyl protons (H-1) adjacent to the carbonyl group are expected to appear as a singlet in the upfield region, typically around δ 2.3-2.4 ppm. The methine proton (H-3), being attached to a carbon bearing both a bromine atom and a carbonyl group, will be significantly deshielded and is predicted to appear as a doublet of doublets between δ 4.5-4.8 ppm.

The methylene protons at the C-4 position are diastereotopic due to the adjacent chiral center at C-3. Consequently, they are expected to resonate as two separate signals, each appearing as a doublet of doublets. These signals would likely fall in the range of δ 3.2-3.6 ppm. The protons of the 1,4-disubstituted chlorophenyl ring are anticipated to produce a characteristic AA'BB' system, appearing as two distinct doublets around δ 7.2-7.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₃) | 2.35 | Singlet (s) | N/A |

| H-4a (CH₂) | 3.30 | Doublet of Doublets (dd) | Jgem ≈ 14 Hz, Jvic ≈ 8 Hz |

| H-4b (CH₂) | 3.50 | Doublet of Doublets (dd) | Jgem ≈ 14 Hz, Jvic ≈ 6 Hz |

| H-3 (CHBr) | 4.65 | Doublet of Doublets (dd) | Jvic ≈ 8 Hz, Jvic ≈ 6 Hz |

| H-2', H-6' (Ar-H) | 7.30 | Doublet (d) | J ≈ 8.5 Hz |

| H-3', H-5' (Ar-H) | 7.40 | Doublet (d) | J ≈ 8.5 Hz |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical environment. The molecule is expected to exhibit ten distinct carbon signals.

The carbonyl carbon (C-2) is the most deshielded and will appear at the lowest field, predicted to be in the range of δ 200-205 ppm. The carbon atom bonded to bromine (C-3) is expected to resonate around δ 45-50 ppm. The benzylic carbon (C-4) will likely appear near δ 40-45 ppm. The methyl carbon (C-1) will be the most shielded of the aliphatic carbons, with a predicted shift of approximately δ 28-32 ppm. For the aromatic ring, six signals are anticipated, with the carbon bearing the chlorine atom (C-4') showing a characteristic shift around δ 134 ppm and the ipso-carbon (C-1') appearing near δ 135 ppm. Data from the related compound 2-bromo-1-(4-chlorophenyl)ethanone shows a carbonyl carbon at δ 190.2 ppm and aromatic carbons between δ 129.2 and 140.5 ppm, supporting these predictions. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | 30 |

| C-4 (CH₂) | 42 |

| C-3 (CHBr) | 48 |

| C-2', C-6' (Ar-CH) | 130 |

| C-3', C-5' (Ar-CH) | 129 |

| C-4' (Ar-CCl) | 134 |

| C-1' (Ar-C) | 135 |

| C-2 (C=O) | 202 |

To confirm the assignments from one-dimensional NMR, 2D techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton connectivities. It would show a clear correlation between the methine proton (H-3) and the two diastereotopic methylene protons (H-4a and H-4b), confirming the -CH(Br)-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for C-1, C-3, C-4, and the aromatic CH carbons based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methyl protons (H-1) to the carbonyl carbon (C-2) and the methine carbon (C-3). Additionally, correlations from the methylene protons (H-4) to the methine carbon (C-3) and the aromatic ipso-carbon (C-1') would firmly establish the connection between the butanone chain and the chlorophenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretching vibration. This peak is expected in the region of 1715-1725 cm⁻¹.

Other significant absorptions would include C-H stretching vibrations for the aliphatic (2850-3000 cm⁻¹) and aromatic (3000-3100 cm⁻¹) portions of the molecule. The aromatic C=C stretching vibrations are expected to appear as a series of peaks between 1475 and 1600 cm⁻¹. A strong band around 820-840 cm⁻¹ would be indicative of the C-H out-of-plane bending associated with 1,4-disubstitution on the phenyl ring. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1725-1715 | C=O Stretch | Ketone |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring |

| 840-820 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic |

| ~1100 | C-Cl Stretch | Aryl Halide |

| ~650 | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern under electron ionization (EI). The presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a highly characteristic isotopic pattern for the molecular ion (M⁺) and any fragments containing these halogens. The molecular ion cluster would exhibit peaks at m/z 260, 262, and 264.

The fragmentation of the molecular ion is expected to proceed through several key pathways common to α-bromo ketones.

Alpha-Cleavage: Cleavage of the bond between C-2 and C-3 could lead to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a base peak for methyl ketones.

Loss of Halogens: The loss of a bromine radical (•Br) would result in a fragment ion cluster around m/z 181/183. Subsequent or direct loss of a chlorine radical (•Cl) is also possible.

Benzylic Cleavage: Cleavage of the C3-C4 bond would generate a 4-chlorobenzyl cation ([C₇H₆Cl]⁺) at m/z 125/127.

| Predicted m/z | Proposed Ionic Fragment | Fragmentation Pathway |

| 260/262/264 | [C₁₀H₁₀BrClO]⁺ | Molecular Ion (M⁺) |

| 181/183 | [C₁₀H₁₀ClO]⁺ | M⁺ - •Br |

| 125/127 | [C₇H₆Cl]⁺ | Benzylic Cleavage |

| 43 | [C₂H₃O]⁺ | Alpha-Cleavage ([CH₃CO]⁺) |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. The analysis would yield a three-dimensional model of the molecule, confirming its atomic connectivity and stereochemistry with high precision.

Key information that would be obtained includes:

Absolute Confirmation: Unambiguous verification of the constitution, including the positions of the bromine and chlorine atoms.

Bond Parameters: Precise measurements of all bond lengths, bond angles, and torsional angles, revealing details such as the conformation of the butanone chain relative to the phenyl ring.

While experimental crystallographic data is not currently available, this technique remains the gold standard for absolute structure determination in the solid state.

Unit Cell Parameters and Space Group Determination

A determination of the unit cell parameters and space group is fundamental to the characterization of a crystalline solid. This data is obtained through single-crystal X-ray diffraction analysis. The unit cell is the basic building block of a crystal, defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal structure.

Without experimental data for this compound, a data table for its crystallographic parameters cannot be generated.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

A detailed analysis of bond lengths, bond angles, and torsion angles provides insight into the molecular geometry of this compound. These parameters, derived from the refined crystal structure, can confirm the connectivity of atoms and reveal any structural strain or unusual geometric features. This information is crucial for understanding the compound's conformational preferences and steric interactions.

A comprehensive table of these intramolecular parameters is contingent on the availability of a solved crystal structure.

Intermolecular Interactions

The way molecules of this compound pack in a crystal is determined by a variety of intermolecular interactions. These can include conventional hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), and other weaker van der Waals forces. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts within the crystal lattice. This analysis helps in understanding the nature and relative importance of the different interactions that contribute to the stability of the crystal structure.

A specific analysis of hydrogen bonding, halogen bonding, and a Hirshfeld surface analysis for this compound would require its crystallographic information file (CIF), which is not available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-Bromo-4-(4-chlorophenyl)butan-2-one, a DFT approach, commonly using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Conformational Analysis and Potential Energy Surfaces

The butane (B89635) backbone of this compound allows for significant conformational flexibility due to rotation around its single bonds. A conformational analysis would be performed to identify the different stable conformers (rotational isomers) and the energy barriers between them. researchgate.net By systematically rotating key dihedral angles and calculating the energy at each step, a potential energy surface can be mapped out. This analysis reveals the global minimum energy conformation (the most stable shape of the molecule) as well as other local minima, providing insight into the molecule's dynamic behavior in different environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating which parts of the molecule (e.g., the phenyl ring, the carbonyl group, or the halogen atoms) are the primary sites for electron donation and acceptance.

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis for different conformers of the molecule.

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Conformer A | -6.5 | -1.2 | 5.3 |

| Conformer B | -6.7 | -1.1 | 5.6 |

| Conformer C | -6.4 | -1.3 | 5.1 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. researchgate.netmdpi.com It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). mdpi.com

Natural Bond Orbital (NBO) Analysis

A representative NBO analysis table might look like this:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C-C) | 5.2 |

| LP(3) Br | σ(C-C) | 2.1 |

| π(C=C) phenyl | π*(C=O) | 1.5 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. After optimizing the molecular geometry using a method like DFT, the second derivatives of the energy with respect to the atomic coordinates are calculated. jocpr.com This analysis yields a set of vibrational modes and their corresponding frequencies.

These calculated frequencies can be compared with experimentally obtained IR and Raman spectra to confirm the molecular structure and aid in the assignment of spectral bands to specific atomic motions (e.g., C=O stretch, C-H bend, C-Br stretch). jocpr.com For this compound, this would allow for a detailed understanding of its vibrational properties and provide a theoretical basis for its spectroscopic identification. jocpr.com

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the excited states of a molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. mdpi.com The methodology involves optimizing the molecule's ground-state geometry and then performing TD-DFT calculations, often using a hybrid functional like B3LYP or a range-separated functional like CAM-B3LYP with a suitable basis set such as 6-311+G(d,p). mdpi.comresearchgate.netchemrxiv.org To simulate realistic conditions, solvent effects are typically incorporated using a model like the Polarizable Continuum Model (PCM). nih.gov

For this compound, the primary chromophores—parts of the molecule that absorb light—are the carbonyl group (C=O) and the 4-chlorophenyl ring. Theoretical calculations would be expected to identify two main types of electronic transitions:

n → π* Transitions: This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are typically weak (low oscillator strength) and appear at longer wavelengths in the UV-Vis spectrum.

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the carbonyl group and the aromatic 4-chlorophenyl ring. These transitions are generally much more intense (high oscillator strength) and occur at shorter wavelengths compared to n → π* transitions. rsc.org

The presence of halogen substituents (bromine and chlorine) would likely cause a slight bathochromic (red) shift in the absorption bands of the phenyl ring compared to unsubstituted benzene, a phenomenon that TD-DFT calculations can quantify. acs.org The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these electronic transitions. researchgate.net

Table 1: Predicted UV-Vis Spectral Data for this compound using TD-DFT This table presents hypothetical data based on typical values for similar aromatic ketones.

| Predicted Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| n → π | ~295-310 | ~0.02 | HOMO-1 → LUMO |

| π → π | ~245-255 | ~0.65 | HOMO → LUMO |

| π → π* | ~200-210 | ~0.40 | HOMO-2 → LUMO+1 |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics and optoelectronics. nih.gov Computational chemistry, particularly DFT, serves as an essential tool for predicting the NLO properties of molecules. nih.govresearchgate.net Key parameters calculated include the dipole moment (μ), linear polarizability (α), and, most importantly for second-order NLO effects, the first-order hyperpolarizability (β). mdpi.commdpi.com

The NLO response of a molecule is often enhanced by the presence of a π-conjugated system and electron-donating or electron-withdrawing groups that facilitate intramolecular charge transfer. analis.com.my In this compound, the 4-chlorophenyl ring provides the π-system, while the carbonyl, bromo, and chloro substituents all act as electron-withdrawing groups. The presence of a bromine atom, in particular, can significantly improve molecular hyperpolarizability.

DFT calculations, using functionals like B3LYP, can compute the static first-order hyperpolarizability (β₀ or βtot), which provides a measure of the molecule's intrinsic second-order NLO activity. mdpi.comdoi.org A higher βtot value indicates a stronger NLO response. analis.com.my The results from these calculations allow for the screening of potential NLO materials before undertaking complex synthesis and experimental validation. researchgate.net

Table 2: Predicted Non-Linear Optical (NLO) Properties for this compound This table presents hypothetical data based on calculations for similar halogenated aromatic compounds.

| Parameter | Predicted Value (a.u.) | Predicted Value (esu) |

| Dipole Moment (μ_total) | ~2.5 D | - |

| Mean Polarizability (α) | ~140 | ~20.7 x 10⁻²⁴ |

| First Hyperpolarizability (β_total) | ~450 | ~3.9 x 10⁻³⁰ |

Molecular Dynamics Simulations for Conformational Flexibility and Reactivity Projections

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov This technique provides valuable insights into the conformational flexibility and potential reaction pathways of a molecule by simulating its dynamic behavior under defined conditions. mdpi.comfrontiersin.org

Conformational Flexibility: The structure of this compound contains several rotatable single bonds, leading to a complex conformational landscape. The most significant rotations would occur around the C2-C3 and C3-C4 bonds. An MD simulation would explore the potential energy surface associated with these rotations to identify the most stable low-energy conformers. scispace.com Computational studies on similar molecules, such as 2-butanone, have shown that steric and dipole interactions are the primary factors determining conformational preferences. nih.gov For the target molecule, the simulation would likely reveal that stable conformers are those that minimize steric repulsion between the bulky 4-chlorophenyl group, the bromine atom, and the terminal methyl group.

Table 3: Projected Stable Conformers and Dihedral Angles for this compound This table presents hypothetical data based on general principles of steric hindrance for similar structures.

| Conformer | Dihedral Angle (C2-C3-C4-C_aryl) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 (most stable) |

| Synclinal (Gauche) | ~60° | ~0.8 - 1.5 |

| Anticlinal | ~120° | ~2.5 - 3.5 |

Reactivity Projections: The primary reactive site in this compound is the α-carbon bonded to the bromine atom. This site is highly susceptible to nucleophilic attack (S N2 reaction) due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, which polarize the C-Br bond. nih.gov MD simulations can be used to project the reactivity of this site by modeling the interaction with a nucleophile. Such simulations can reveal the preferred trajectory for nucleophilic attack, map the energy profile of the reaction, and help characterize the transition state. up.ac.za Computational studies on the reactivity of α-haloketones have confirmed their enhanced reactivity in S N2 reactions compared to simple alkyl halides. nih.gov MD simulations would provide a dynamic picture of this process, elucidating the role of conformational changes during the reaction. up.ac.za

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The strategic placement of reactive sites in 3-Bromo-4-(4-chlorophenyl)butan-2-one—namely the electrophilic carbon bearing the bromine and the carbonyl group—renders it an excellent building block for the assembly of intricate organic structures. ontosight.ainbinno.com Halogenated aromatic compounds and α-halo ketones are fundamental components in synthetic chemistry, utilized for creating complex molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions. nbinno.comncert.nic.in

The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups. ncert.nic.in Simultaneously, the ketone functionality can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations. This dual reactivity allows for a stepwise and controlled assembly of complex scaffolds. For instance, analogous bromo-phenyl compounds serve as key intermediates in the synthesis of complex pharmaceutical agents and other bioactive molecules. nbinno.comnih.gov The synthesis of intricate structures like 3-bromoindenes and multi-substituted quinazolinones often proceeds from precursors with similar functional group arrangements, highlighting the utility of such building blocks in accessing diverse molecular diversity. nih.govresearchgate.net

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Type of Reactions | Potential Products |

| α-Bromo Ketone | C3-Br | Nucleophilic Substitution (SN2) | Ethers, Amines, Thioethers, Esters |

| Ketone | C2=O | Aldol Condensation, Wittig Reaction | α,β-Unsaturated Ketones, Alkenes |

| Ketone | C2=O | Reduction, Reductive Amination | Alcohols, Amines |

| Chlorophenyl Ring | C4-Aryl | Cross-Coupling Reactions (e.g., Suzuki) | Biaryl compounds |

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of this compound is well-suited for the construction of various heterocyclic rings through cyclization reactions. The 1,3-relationship between the electrophilic carbonyl carbon and the carbon bearing the bromine atom makes it an ideal precursor for five-membered rings, while reactions involving the methylene (B1212753) group at C4 can lead to six-membered rings.

Research on structurally related α,β-unsaturated keto-acids, such as 3-(4-bromobenzoyl)prop-2-enoic acid, demonstrates their utility in generating a wide range of heterocycles including pyrimidines, pyridines, and phthalazinones. researchgate.netekb.eg These syntheses typically involve reaction with dinucleophilic reagents. For example, reacting a compound like this compound with reagents such as thiourea (B124793), hydrazine (B178648), or amidines could foreseeably lead to the formation of thiazoles, pyridazines, or imidazoles, respectively. The intramolecular cyclization of related enones in the presence of a strong acid is another established method for forming cyclic structures, such as indanones. beilstein-journals.org

Role in the Generation of Chiral Compounds via Asymmetric Transformations

Asymmetric synthesis, the controlled synthesis of a specific stereoisomer, is crucial in the development of pharmaceuticals and fine chemicals. cardiff.ac.ukepfl.ch The ketone functionality in this compound provides a handle for introducing chirality. Asymmetric reduction of the ketone to a secondary alcohol is a common and effective strategy for creating a stereocenter. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Furthermore, α-halo ketones are valuable substrates in various stereoselective transformations. They can be used to generate chiral epoxides or participate in asymmetric alkylation reactions. While direct studies on this specific molecule are not prevalent, the principles of asymmetric synthesis are broadly applicable. scispace.com For instance, related β-amino ketones are recognized as important intermediates for synthesizing natural products and chiral auxiliaries. nih.gov The development of enantiomerically pure amino acids has been achieved via the asymmetric alkylation of Ni(II) complexes of glycine (B1666218) Schiff bases, a process where an alkyl halide is a key reagent. mdpi.com This highlights the potential of halogenated intermediates like this compound to serve as electrophiles in stereocontrolled C-C bond formations.

Material Science Applications (excluding specific material properties)

The application of organic molecules in material science often relies on their specific electronic and photophysical properties, which are dictated by their molecular structure. Bromo-aromatic compounds are frequently used as intermediates in the synthesis of materials for organic electronics. mdpi.com The bromine atom serves as a synthetic handle for introducing other functional groups or for polymerization via cross-coupling reactions.

For example, brominated derivatives of benzofused thiadiazoles are critical precursors for synthesizing dyes used in photovoltaic materials, such as those for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). mdpi.com Similarly, compounds like 3′-Bromo-4′-fluoroacetophenone are precursors for chalcones, which find use in liquid crystals and optical materials. ossila.com The presence of the halogenated phenyl ring in this compound suggests its potential as a building block for creating larger conjugated systems or polymers intended for use in advanced materials, following suitable chemical modifications. nbinno.com

Design and Synthesis of Derivatives for Fundamental Chemical Research

The creation of molecular derivatives is fundamental to chemical research, enabling the exploration of structure-activity relationships and the fine-tuning of molecular properties. The reactivity of this compound allows for the straightforward synthesis of a diverse library of derivatives. researchgate.net

The bromine atom can be readily displaced or used in cross-coupling reactions. The Suzuki cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst. nih.govresearchgate.netmdpi.com This would allow the 4-chlorophenyl moiety to be coupled with various other aryl or vinyl groups. The ketone group can also be derivatized to form oximes, hydrazones, or imines, further expanding the molecular diversity. The availability of various structural analogs from chemical suppliers, such as those with different substitution patterns on the phenyl ring, underscores the interest in this class of compounds for research and development. bldpharm.combldpharm.combldpharm.com

Table 2: Potential Derivative Syntheses from this compound

| Reaction Type | Reagent Example | Functional Group Modified | Resulting Derivative Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst mdpi.com | C-Br bond (indirectly, via aryl halide) | Biaryl-substituted butanones |

| Nucleophilic Substitution | Sodium methoxide (B1231860) | C-Br bond | 3-Methoxy-4-(4-chlorophenyl)butan-2-one |

| Reductive Amination | Ammonia, NaBH3CN | Ketone (C=O) | 4-(4-chlorophenyl)butan-2-amine derivatives |

| Wittig Reaction | Phosphonium ylide | Ketone (C=O) | Substituted alkenes |

| Imine Formation | Aniline derivative nih.gov | Ketone (C=O) | Schiff bases (Imines) |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-Bromo-4-(4-chlorophenyl)butan-2-one, and how can steric hindrance be minimized during bromination?

- Methodology : A typical synthesis involves Friedel-Crafts acylation followed by bromination. To reduce steric hindrance, use controlled reaction temperatures (0–5°C) and regioselective catalysts (e.g., FeBr₃). Purification via column chromatography (heptane:EtOAc, 70:30) isolates the product, as demonstrated in analogous brominated ketone syntheses . Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. Which spectroscopic techniques are essential for structural confirmation, and how are conflicting NMR signals resolved?

- Methodology : Combine ¹H/¹³C NMR, IR, and HRMS. For NMR ambiguities (e.g., overlapping peaks in aromatic regions), employ 2D techniques (COSY, HSQC) or variable-temperature NMR. Compare data with literature values for similar brominated aryl ketones, such as 3-bromo-4-(4-chlorophenyl)pyridine, which shows distinct δ ~8.6–7.4 ppm aromatic signals . Discrepancies in coupling constants may indicate rotational isomerism, requiring computational validation (DFT).

Advanced Research Questions

Q. How can reaction byproducts (e.g., di-brominated analogs) be systematically identified and quantified during synthesis?

- Methodology : Use LC-MS/MS with a C18 column and gradient elution (MeCN:H₂O + 0.1% formic acid) to separate byproducts. Quantify via external calibration curves. For structural elucidation, isolate fractions via preparative HPLC and analyze via high-resolution MALDI-TOF. Cross-reference with synthetic pathways of analogous compounds, such as 2-bromo-N-(4-chlorophenyl)butanamide, where bromine over-addition is a common side reaction .

Q. What computational strategies predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density and identify reactive sites. Simulate transition states for Pd-catalyzed coupling using Gaussian or ORCA. Compare with experimental results from brominated pyridine derivatives, where para-substituted chlorophenyl groups enhance electrophilicity at the carbonyl carbon . Solvent effects (e.g., DMF vs. THF) can be modeled via COSMO-RS.

Q. How does X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?

- Methodology : Grow single crystals via slow evaporation (hexane:EtOAc). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Key parameters: R-factor <5%, bond length/angle deviations <0.02 Å/2°. For twinned crystals, apply twin-law corrections in WinGX . Compare with structures like 4-bromo-3-chlorophenol, where halogen bonding influences packing .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodology : Conduct kinetic studies (UV-Vis monitoring) in buffered solutions (pH 2–12). Identify degradation products via GC-MS. Under basic conditions, β-keto elimination is likely, forming 4-(4-chlorophenyl)but-2-enone. Compare with stability data for 4-(4-hydroxyphenyl)butan-2-one, where electron-withdrawing substituents (Br/Cl) reduce hydrolysis rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound across literature sources?

- Methodology : Assess purity via DSC and check for polymorphic forms. Differences may arise from residual solvents (e.g., EtOAc) or hygroscopicity. For example, 4-bromo-2-chlorophenylacetic acid exhibits a 3°C variation due to hydration . Standardize recrystallization protocols (e.g., anhydrous ether) and report moisture content.

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 261.54 g/mol | HRMS | |

| Melting Point | 65–66°C (uncorrected) | DSC | |

| HPLC Purity | >97% | C18 column (MeCN:H₂O) | |

| Crystal System | Monoclinic | X-ray (SHELXL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.